Aspyrone
Overview
Description
Aspyrone is a heterocyclic compound with a complex structure. It is part of the pyranone family, which is known for its diverse chemical properties and applications. This compound is characterized by the presence of a pyran ring, a lactone group, and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspyrone can be achieved through several methods. One common approach involves the hydrogenation of suitable ketone compounds in the presence of hydrogen gas and a catalyst such as aluminum platinum or aluminum palladium . This method ensures the selective reduction of the ketone group to form the desired pyranone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts are often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Aspyrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone group into a hydroxyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives, carboxylic acids, and substituted pyranones. These products have significant applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Aspyrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of Aspyrone involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The lactone group can also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-4-methyl-: This compound has a similar pyranone structure but with a methyl group at the 4-position.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: This compound features a long alkyl chain, making it more hydrophobic and suitable for different applications.
Uniqueness
Aspyrone is unique due to its combination of functional groups, including the oxirane ring and the lactone group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-hydroxy-2-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAULRNMJFUWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C2C(O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301059 | |
Record name | 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-21-1 | |
Record name | ANTIBIOTIC A-38910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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